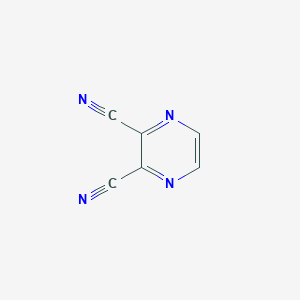

Pyrazine-2,3-dicarbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4/c7-3-5-6(4-8)10-2-1-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVZGAXESBAAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50306302 | |

| Record name | Pyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13481-25-9 | |

| Record name | 2,3-Pyrazinedicarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dicyanopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Pyrazine-2,3-dicarbonitrile from Diaminomaleonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of pyrazine-2,3-dicarbonitrile from diaminomaleonitrile (DAMN). This compound is a pivotal heterocyclic building block in the development of novel therapeutic agents and functional materials. This document details the core synthetic methodology, including a robust experimental protocol for the condensation reaction between diaminomaleonitrile and glyoxal. Quantitative data from relevant studies are summarized, and the role of pyrazine derivatives in modulating biological pathways is discussed. Visualizations of the synthetic workflow and a generalized mechanism of action for pyrazine-based enzyme inhibitors are provided to facilitate understanding.

Introduction

Pyrazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that are integral to the fields of medicinal chemistry and materials science.[1][2] The pyrazine scaffold is present in numerous FDA-approved drugs and biologically active natural products.[3][4] Among the various pyrazine derivatives, this compound serves as a versatile synthon for the elaboration of more complex molecular architectures. Its electron-deficient nature, conferred by the two nitrogen atoms and two nitrile groups, makes it an attractive precursor for a wide range of chemical transformations.[1] The primary and most direct route to unsubstituted this compound involves the condensation of diaminomaleonitrile (DAMN), a readily available starting material, with an α-dicarbonyl compound, specifically glyoxal.[5] This guide focuses on this key synthetic transformation, providing a detailed protocol and relevant data for researchers in the field.

Core Synthesis: Diaminomaleonitrile and Glyoxal Condensation

The fundamental approach to synthesizing this compound is the condensation reaction between diaminomaleonitrile and glyoxal. This reaction proceeds through the formation of a dihydropyrazine intermediate, which subsequently undergoes oxidation to the aromatic pyrazine product. The oxidation can often be achieved in situ by air or may require a mild oxidizing agent.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the amino groups of diaminomaleonitrile on the carbonyl carbons of glyoxal. This is followed by a cyclization and dehydration sequence to form the dihydropyrazine intermediate. Aromatization to the final this compound product then occurs.

Quantitative Data Summary

While detailed quantitative studies on the synthesis of the parent this compound are not extensively documented in publicly available literature, the synthesis of its derivatives provides valuable insights into expected yields and reaction conditions. The following table summarizes representative data for the synthesis of this compound derivatives from DAMN.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Diaminomaleonitrile, Biacetyl | Heterogeneous copper-bearing salen Schiff base/Water | 5,6-Dimethylthis compound | High | |

| Diaminomaleonitrile, Alkyl isocyanides, Aryl/alkyl carbonyl chlorides | One-pot reaction | 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles | 37-87 | |

| Diaminomaleonitrile, Ketones, Isocyanides | Multicomponent reaction | 1,6-Dihydropyrazine-2,3-dicarbonitriles | Good |

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[6]

Materials:

-

Diaminomaleonitrile (DAMN)

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Activated Charcoal

-

Diatomaceous Earth

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diaminomaleonitrile (1.0 equivalent) in ethanol.

-

Addition of Glyoxal: To the stirred solution of diaminomaleonitrile, add a 40% aqueous solution of glyoxal (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Decolorization: After the reaction is complete, cool the mixture to room temperature and add a small amount of activated charcoal. Stir for 15 minutes.

-

Filtration: Filter the mixture through a pad of diatomaceous earth to remove the activated charcoal.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel.[7]

Safety Precautions: Diaminomaleonitrile and glyoxal are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Characterization (Reference Data)

Table 2: Reference Spectroscopic Data for Pyrazine Derivatives

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key IR Bands (cm-1) | Mass Spec (m/z) | Reference |

| Pyrazine-2-carbonitrile | 8.86 (d, J=1.6 Hz), 8.72 (dd, J=2.5, 1.6 Hz), 9.21 (d, J=2.5 Hz) | - | ~2240 (C≡N) | 105 (M+) | [8][9] |

| 5,6-Diphenylthis compound | - | 128.1, 128.2, 128.5, 129.5, 138.5, 141.9, 152.6 | - | - | [10] |

Note: The 1H NMR spectrum of the symmetrical this compound is expected to show a single singlet for the two equivalent aromatic protons. The 13C NMR would show signals for the aromatic carbons and the nitrile carbons.

Applications in Drug Development

This compound is a valuable precursor for the synthesis of a wide array of biologically active molecules. The pyrazine ring system is a common motif in drugs targeting various diseases.[3] Derivatives of this compound have been investigated for their potential as:

-

Anticancer Agents: The pyrazine scaffold is found in several kinase inhibitors.[4]

-

Antimicrobial Agents: Pyrazine derivatives have shown activity against various bacterial and fungal strains.

-

Enzyme Inhibitors: Fused pyrazine-dicarbonitrile systems, such as 9-oxo-9H-indeno[1,2-b]this compound, have been identified as inhibitors of deubiquitinating enzymes (USPs).[11]

Visualizations

Experimental Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pyrazinecarbonitrile | C5H3N3 | CID 73172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]this compound analogues as potential inhibitors of deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal structure of 5,6-diphenyl-pyrazine-2,3-dicarbonitrile

An In-depth Technical Guide on the Crystal Structure of 5,6-diphenyl-pyrazine-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 5,6-diphenyl-pyrazine-2,3-dicarbonitrile, a molecule of interest in medicinal chemistry and materials science. The pyrazine scaffold is a significant heterocyclic motif found in numerous therapeutically active compounds.[1] This document details the synthesis, crystallographic data, and molecular geometry of the title compound, presenting key data in a structured format for ease of reference and comparison.

Synthesis and Crystallization

A plausible synthetic route to 5,6-diphenyl-pyrazine-2,3-dicarbonitrile involves the condensation reaction of diaminomaleonitrile with benzil (1,2-diphenylethane-1,2-dione) in a suitable solvent, such as ethanol. This reaction proceeds via a cyclization-oxidation sequence to afford the aromatic pyrazine ring.

Experimental Protocol: Synthesis

To a solution of diaminomaleonitrile in ethanol, an equimolar amount of benzil is added. The reaction mixture is refluxed for several hours and monitored by thin-layer chromatography. Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield colorless, block-shaped crystals suitable for X-ray diffraction analysis.

Crystal Structure Analysis

The crystal structure of 5,6-diphenyl-pyrazine-2,3-dicarbonitrile was determined by single-crystal X-ray diffraction.[2][3] The crystallographic data reveals a monoclinic crystal system with the space group P2₁/n.[2][3]

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of the compound was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature (294 K) using Mo Kα radiation (λ = 0.71073 Å).[2][3] The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[1] Data collection and structure refinement parameters are summarized in Table 1.

Crystallographic Data

The fundamental crystallographic parameters for 5,6-diphenyl-pyrazine-2,3-dicarbonitrile are presented in Table 1.

Table 1: Crystal Data and Structure Refinement. [2][3]

| Parameter | Value |

| Chemical Formula | C₁₈H₁₀N₄ |

| Formula Weight | 282.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.2195 (2) |

| b (Å) | 7.2837 (2) |

| c (Å) | 21.5507 (5) |

| β (°) | 101.108 (1) |

| Volume (ų) | 1420.06 (6) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.320 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.08 |

| F(000) | 584 |

| Temperature (K) | 294 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.057 |

| wR-factor | 0.145 |

Molecular Geometry

The molecular structure of 5,6-diphenyl-pyrazine-2,3-dicarbonitrile is characterized by a central pyrazine ring substituted with two phenyl groups and two nitrile groups. The pyrazine ring itself is not perfectly planar. The phenyl rings are twisted with respect to the pyrazine core.[4][5]

Table 2: Selected Dihedral Angles (°). [2][4][5]

| Angle | Value |

| Pyrazine ring / Phenyl ring 1 | 48.08 (7) |

| Pyrazine ring / Phenyl ring 2 | 44.80 (7) |

| Phenyl ring 1 / Phenyl ring 2 | 49.47 (7) |

In the crystal packing, weak π-π stacking interactions are observed between the pyrazine and phenyl rings of adjacent molecules, with a centroid-centroid distance of 3.813 (1) Å, which may contribute to the stabilization of the crystal structure.[2][4][5]

Spectroscopic Characterization

Experimental Protocol: Spectroscopic Analysis

Infrared (IR) spectra were recorded on a FT-IR spectrophotometer using KBr pellets.[2] ¹H-NMR spectra were obtained on a 400 MHz spectrometer in deuterated dimethyl sulfoxide (DMSO-d₆).[2]

Table 3: Spectroscopic Data. [2]

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) | Assignment |

| IR | 3073 | Aromatic C-H stretch |

| IR | 2238 | C≡N stretch |

| IR | 1515 | C=C stretch |

| ¹H-NMR | 7.40 - 7.50 (m, 10H) | Aromatic protons |

Logical Workflow and Relationships

The following diagrams illustrate the key processes and relationships described in this guide.

Caption: Experimental workflow from synthesis to characterization.

Caption: Intermolecular π-π stacking interaction.

Conclusion

This guide has provided a detailed technical overview of the crystal structure of 5,6-diphenyl-pyrazine-2,3-dicarbonitrile. The presented data, including crystallographic parameters, molecular geometry, and spectroscopic information, are crucial for researchers in drug design and materials science. The non-planar conformation of the molecule and the presence of intermolecular π-π stacking interactions are key structural features that can influence its biological activity and material properties. The detailed experimental protocols serve as a valuable resource for the synthesis and characterization of this and related compounds.

References

A Technical Guide to the Spectroscopic Properties of Pyrazine-2,3-dicarbonitrile Derivatives

Introduction: Pyrazine-2,3-dicarbonitrile and its derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted considerable interest in medicinal chemistry, drug discovery, and materials science.[1][2][3] The pyrazine ring is a key structural motif in numerous biologically active molecules, and the presence of two cyano groups imparts unique electronic properties and reactivity.[1][4] These compounds often serve as crucial intermediates in the synthesis of more complex molecules, including potential anticancer and antimicrobial agents.[2][5] Furthermore, their electron-deficient nature makes them suitable for the development of functional materials with applications in optics and electronics.[2][6]

This technical guide provides a comprehensive overview of the spectroscopic data for a series of 5-(alkylamino)-6-(aryl/alkyl)this compound derivatives. It includes a summary of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their characterization.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for representative this compound derivatives, providing insights into their structural and electronic characteristics. The data is primarily based on the characterization of 5-(cyclohexylamino)-6-phenylthis compound, its 4-chlorophenyl analog, and the 6-methyl analog.[5]

¹H NMR Spectral Data (in CDCl₃)

| Compound | Substituents | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 13a | R¹ = Cyclohexyl, R² = Phenyl | 1.19–1.28 (m, 3H), 1.41–1.51 (m, 2H), 1.66–1.77 (m, 3H), 2.00–2.04 (m, 2H), 3.99–4.05 (m, 1H), 5.77 (d, 1H, J = 7.6), 7.59–7.61 (m, 1H), 7.63–7.67 (m, 1H)[5] |

| 13c | R¹ = Cyclohexyl, R² = 4-Chlorophenyl | 1.19–1.31 (m, 3H), 1.42–1.52 (m, 3H), 1.67–1.78 (m, 3H), 2.00–2.04 (m, 3H), 3.99–4.05 (m, 1H), 5.67 (d, 1H, J = 7.6), 7.57 (d, 2H, J = 8.4), 7.63 (d, 2H, J = 8.4)[5] |

| 13e | R¹ = Cyclohexyl, R² = Methyl | 1.26–1.32 (m, 3H), 1.45–1.51 (m, 2H), 1.64 (s, 2H), 1.72–1.75 (m, 1H), 1.80–1.84 (m, 2H), 2.06–2.09 (m, 2H), 2.47 (s, 3H), 4.01–4.04 (m, 1H), 5.09 (d, 1H, J = 6.0)[5] |

¹³C NMR Spectral Data (in CDCl₃)

| Compound | Substituents | Chemical Shifts (δ, ppm) |

| 13a | R¹ = Cyclohexyl, R² = Phenyl | 24.7, 25.5, 32.4, 50.6, 114.2, 114.8, 119.7, 128.1, 130.0, 131.3, 131.4, 133.8, 145.5, 151.3[5] |

| 13c | R¹ = Cyclohexyl, R² = 4-Chlorophenyl | 24.7, 25.5, 32.4, 50.8, 114.0, 114.6, 119.7, 129.6, 130.3, 131.4, 131.4, 132.2, 137.7, 144.2, 151.2[5] |

| 13e | R¹ = Cyclohexyl, R² = Methyl | 15.6, 19.9, 20.7, 27.8, 45.7, 109.3, 109.9, 114.3, 126.1, 140.1, 147.0[5] |

FT-IR Spectral Data (KBr, cm⁻¹)

| Compound | Substituents | Key Vibrational Frequencies (ν, cm⁻¹) |

| 13a | R¹ = Cyclohexyl, R² = Phenyl | 3411 (N-H), 2939, 2852 (C-H), 2227 (C≡N), 1579, 1561, 1525 (C=N, C=C ring)[5] |

| 13c | R¹ = Cyclohexyl, R² = 4-Chlorophenyl | 3407, 3388 (N-H), 2933, 2856 (C-H), 2226 (C≡N), 1593, 1571, 1558 (C=N, C=C ring)[5] |

| 13e | R¹ = Cyclohexyl, R² = Methyl | 3378 (N-H), 2941, 2923 (C-H), 2245, 2219 (C≡N), 1582, 1514 (C=N, C=C ring)[5] |

Mass Spectrometry (MS) Data

| Compound | Substituents | Molecular Formula | [M]⁺ (m/z) Calculated | [M]⁺ (m/z) Found |

| 13a | R¹ = Cyclohexyl, R² = Phenyl | C₁₈H₁₇N₅ | 303.1478 | 303.1478[5] |

| 13c | R¹ = Cyclohexyl, R² = 4-Chlorophenyl | C₁₈H₁₆ClN₅ | 337.1094 | 339.1245 (isotope peak)[5] |

| 13e | R¹ = Cyclohexyl, R² = Methyl | C₁₃H₁₅N₅ | 241.1327 | 241.1322[5] |

Visualized Workflows

The synthesis and characterization of this compound derivatives follow a structured workflow, from the initial reaction to final spectroscopic confirmation.

References

An In-depth Technical Guide on the Thermal Stability of Pyrazine-2,3-dicarboxylate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of pyrazine-2,3-dicarboxylate complexes, a critical parameter for their application in fields such as drug delivery, gas storage, and catalysis. Understanding the thermal behavior, including decomposition pathways and operational temperature limits, is essential for the successful implementation of these materials.[1]

Introduction to Pyrazine-2,3-dicarboxylate Complexes

Pyrazine-2,3-dicarboxylic acid is a heterocyclic compound that readily forms coordination complexes with a variety of metal ions. The resulting metal-organic frameworks (MOFs) and coordination polymers exhibit diverse structural topologies and functionalities, largely dictated by the coordination environment of the metal center and the bridging nature of the pyrazine-2,3-dicarboxylate ligand.[2][3] The thermal stability of these complexes is a key factor in determining their suitability for various applications, particularly those requiring elevated temperatures during synthesis, activation, or use.

Thermal Decomposition Pathway

The thermal decomposition of metal-pyrazine-2,3-dicarboxylate complexes typically proceeds in distinct, well-defined stages when analyzed by thermogravimetric analysis (TGA).[1] This process is influenced by the specific metal ion, the presence of coordinated or lattice solvent molecules (e.g., water), and the atmospheric conditions (e.g., inert or oxidative).[1][4]

The general decomposition pathway can be summarized as follows:

-

Dehydration/Desolvation: The initial weight loss, typically occurring at lower temperatures (around 100-250 °C), corresponds to the removal of solvent molecules, such as water, from the crystal lattice or coordination sphere.[1] For some lanthanide complexes, this water loss may occur at higher temperatures, even above 240 °C.[5]

-

Ligand Decomposition: At higher temperatures, the pyrazine-2,3-dicarboxylate ligand itself begins to decompose. This is often observed as one or more sharp weight loss steps in the TGA curve.[1]

-

Formation of Final Residue: The decomposition continues until all organic components are removed, leaving behind a stable inorganic residue. In an oxidizing atmosphere like air, this residue is typically the corresponding metal oxide (e.g., CuO, ZnO, La₂O₃).[1][4] The final mass of this residue can be used to confirm the metal content of the original complex.[1]

Quantitative Thermal Stability Data

The following tables summarize the thermal decomposition data for various pyrazine-2,3-dicarboxylate complexes as reported in the literature. These values provide a comparative basis for understanding the influence of the metal center on the overall thermal stability.

Table 1: Thermal Decomposition Data for Various Metal-Pyrazine-2,3-dicarboxylate Complexes

| Complex | Decomposition Step | Temperature Range (°C) | Weight Loss (%) (Experimental) | Weight Loss (%) (Calculated) | Final Residue |

| Cu(2,3-pdc)·1/2H₂O | Dehydration | 50-140 | 3.9 | 3.8 | - |

| Ligand Decomposition | 275-310 | 61.1 | 62.2 | CuO | |

| Cu(2,3-Hpdc)₂·2H₂O | Dehydration | 50-145 | 8.0 | 8.2 | - |

| Ligand Decomposition | 220-315 | 73.0 | 73.8 | CuO | |

| Cu(2,3-Hpdc)₂(ron)₂ | Ligand Decomposition | 180-310 | 81.0 | 81.4 | CuO |

| [Cu(PYZ-AM)₂]n(NO₃)₂n·2nCH₃OH | Desolvation | 35-198 | ~14 | 12.9 | - |

| Ligand/Anion Decomposition | 198-285 | ~72 | 70.6 | CuO | |

| Fe(L)Cl₃∙CH₃OH | Desolvation | Not specified | Not specified | Not specified | Fe₃O₄ |

| Ni(L)Cl₂∙C₂H₅OH | Desolvation | Not specified | Not specified | Not specified | Ni₃O₄ |

*Note: For Fe(L)Cl₃∙CH₃OH and Ni(L)Cl₂∙C₂H₅OH, the first step is the loss of the alcohol molecule.[6] Data for Cu complexes are from Mojumdar et al. (2002)[4] and for the polymeric copper complex from another study.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of pyrazine-2,3-dicarboxylate complexes. The following sections outline generalized procedures for their synthesis and thermal analysis.

This protocol describes a general method for synthesizing a copper(II) complex with pyrazine-2,3-dicarboxylic acid.[1]

Materials:

-

Pyrazine-2,3-dicarboxylic acid (H₂pzdc)

-

Copper(II) salt (e.g., Copper(II) acetate, Cu(OAc)₂)

-

Methanol or Water (solvent)

-

Acetonitrile (for washing)

Procedure:

-

Dissolve pyrazine-2,3-dicarboxylic acid in methanol.

-

In a separate flask, dissolve an equimolar amount of the copper(II) salt in methanol.

-

Slowly add the metal salt solution to the ligand solution while stirring.

-

Heat the resulting mixture under reflux with continuous stirring, which should result in the formation of a precipitate.[1]

-

After cooling to room temperature, filter the solid product.

-

Wash the product with the reaction solvent and then with a solvent like acetonitrile to remove any unreacted starting materials.[1]

-

Dry the final product in air or under a vacuum at room temperature.[1]

TGA is a fundamental technique for assessing the thermal stability of these complexes.[1]

Instrument Setup:

-

Place an appropriate amount of the sample in a TGA crucible.

-

Position the crucible onto the TGA balance and tare it.

-

Select the desired atmosphere (e.g., air or N₂).

-

Purge the furnace for a minimum of 30 minutes before initiating the analysis to ensure a stable atmosphere.[1]

Data Acquisition:

-

Program the instrument with the desired heating rate (e.g., 10 °C/min) and temperature range.

-

Initiate the thermal program and continuously record the sample's mass as a function of temperature.[1]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships relevant to the study of pyrazine-2,3-dicarboxylate complexes.

Conclusion

The thermal stability of pyrazine-2,3-dicarboxylate complexes is a multifaceted property dependent on the constituent metal ion and the presence of solvent molecules. A systematic approach to their characterization, employing standardized synthesis and thermal analysis protocols, is essential for generating reliable and comparable data. The information presented in this guide serves as a foundational resource for researchers and professionals working with these promising materials, enabling a more informed approach to their design and application in thermally demanding environments. For definitive data on a specific complex, it is always recommended to perform experimental TGA and DSC analysis.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chempap.org [chempap.org]

- 5. benchchem.com [benchchem.com]

- 6. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. benchchem.com [benchchem.com]

Pyrazine-2,3-dicarbonitrile chemical formula and molecular weight

An In-depth Technical Guide on Pyrazine-2,3-dicarbonitrile: Core Chemical Properties

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is paramount. This guide provides the core chemical information for this compound.

Chemical Identity of this compound

This compound is a heterocyclic aromatic compound. The quantitative data regarding its chemical formula and molecular weight are summarized below.

| Property | Value |

| Chemical Formula | C₆H₂N₄[1][2][3][4] |

| Molecular Weight | 130.11 g/mol [2][3] |

| Monoisotopic Mass | 130.027946081 Da[2] |

Logical Relationship Diagram

The following diagram illustrates the relationship between the common name of the compound and its fundamental chemical properties.

Caption: Chemical properties of this compound.

References

Solubility Profile of Pyrazine-2,3-dicarboxylic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Pyrazine-2,3-dicarboxylic acid is a critical intermediate in the synthesis of pharmaceuticals, most notably the anti-tuberculosis drug pyrazinamide. A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and the development of effective drug formulations. This technical guide provides a consolidated overview of the available solubility data for pyrazine-2,3-dicarboxylic acid, detailed experimental protocols for its determination, and a logical workflow to support research and development activities.

Quantitative Solubility Data

Precise, experimentally-derived quantitative solubility data for pyrazine-2,3-dicarboxylic acid across a broad spectrum of organic solvents is not extensively documented in publicly available literature. The following table summarizes the available quantitative data. It is important to note that the aqueous solubility is an estimated value and should be experimentally verified for critical applications.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Data Type |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | 100 mg/mL (594.85 mM)[1][2] | Experimental[1] |

| Water | H₂O | 18.02 | 25 | ~432.9 g/L[1] | Estimated[1] |

Qualitative Solubility in Common Solvents

Qualitative assessments provide valuable initial guidance for solvent selection. The following table summarizes the observed solubility of pyrazine-2,3-dicarboxylic acid in a range of organic solvents. It is important to note that there are some inconsistencies in the literature, with some sources describing it as "soluble" and others as "slightly soluble" in the same solvent, which may be attributable to variations in experimental conditions.[1]

| Solvent | Solubility Description |

| Methanol | Soluble[1] |

| Acetone | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Ethanol | Slightly Soluble[1] |

| Diethyl Ether | Slightly Soluble[1] |

| Chloroform | Slightly Soluble[1] |

| Benzene | Slightly Soluble[1] |

| Petroleum Ether | Slightly Soluble[1] |

Experimental Protocols

Quantitative Solubility Determination: Isothermal Saturation Method

This protocol outlines the steps for the quantitative determination of pyrazine-2,3-dicarboxylic acid solubility.

1. Sample Preparation and Equilibration:

-

Add an excess amount of pyrazine-2,3-dicarboxylic acid to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). An excess of solid should be clearly visible.[1]

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.[1]

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, depending on the solvent and the compound's dissolution rate.

2. Sample Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of solid particles.

3. Analysis:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of pyrazine-2,3-dicarboxylic acid in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculate the concentration of the original saturated solution by applying the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).[1]

Qualitative Solubility Determination

This protocol provides a rapid method for classifying the solubility of pyrazine-2,3-dicarboxylic acid in various solvents.[1]

1. Procedure:

-

Add approximately 10-20 mg of pyrazine-2,3-dicarboxylic acid to a small test tube.[1]

-

Add 1 mL of the chosen solvent to the test tube.[1]

-

Vortex the mixture vigorously for 1-2 minutes.[1]

-

Visually inspect the solution for the presence of undissolved solid.[1]

2. Classification:

-

Soluble: No undissolved solid is visible.[1]

-

Slightly Soluble: A small amount of undissolved solid remains.[1]

-

Insoluble: The majority of the solid remains undissolved.[1]

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for Quantitative Solubility Determination.

References

In-Depth Technical Guide: 13C NMR Spectrum of Pyrazine-2,3-dicarboxylic Acid Monoamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of pyrazine-2,3-dicarboxylic acid monoamide. This document outlines the expected chemical shifts, provides a comprehensive experimental protocol for data acquisition, and illustrates the structural relationships influencing the NMR spectrum.

Introduction

Pyrazine-2,3-dicarboxylic acid monoamide, also known as 3-carbamoylpyrazine-2-carboxylic acid, is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a pyrazine ring substituted with both a carboxylic acid and a primary amide group, presents a unique electronic environment. 13C NMR spectroscopy is a powerful analytical technique for elucidating the carbon framework of this molecule, providing critical information for structural verification, purity assessment, and understanding its chemical properties. This guide serves as a practical resource for researchers working with this and structurally related compounds.

Predicted 13C NMR Spectral Data

While a publicly available, fully assigned 13C NMR spectrum for pyrazine-2,3-dicarboxylic acid monoamide is not readily found in the reviewed literature, a reliable prediction of the chemical shifts can be made based on established principles and data from analogous structures. The spectrum is expected to exhibit six distinct signals in a deuterated dimethyl sulfoxide (DMSO-d6) solvent, corresponding to the six carbon atoms in the molecule.

The predicted chemical shifts are summarized in the table below. These predictions are based on the known effects of substituents on the pyrazine ring and the typical chemical shift ranges for carboxylic acid and amide carbonyl carbons.[1]

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) | Rationale |

| C=O (Carboxylic Acid) | 165 - 175 | Singlet | The carboxylic acid carbonyl carbon is deshielded, appearing in the typical range for this functional group. |

| C=O (Amide) | 165 - 175 | Singlet | The amide carbonyl carbon is also deshielded and falls within a similar range to the carboxylic acid carbonyl. |

| C2 (Pyrazine Ring) | 145 - 155 | Singlet | This carbon is attached to the electron-withdrawing carboxylic acid group and a nitrogen atom, leading to significant deshielding. |

| C3 (Pyrazine Ring) | 145 - 155 | Singlet | Similarly, this carbon is bonded to the electron-withdrawing amide group and a nitrogen atom, resulting in a downfield shift. |

| C5 (Pyrazine Ring) | 140 - 150 | Singlet | This carbon is adjacent to a nitrogen atom and is expected to be in the typical range for a carbon in a pyrazine ring. |

| C6 (Pyrazine Ring) | 140 - 150 | Singlet | Similar to C5, this carbon's chemical shift is primarily influenced by the adjacent nitrogen atom. |

Note: The exact chemical shifts can be influenced by solvent, concentration, and temperature.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality 13C NMR spectrum of pyrazine-2,3-dicarboxylic acid monoamide.

3.1. Sample Preparation

-

Sample Purity: Ensure the sample of pyrazine-2,3-dicarboxylic acid monoamide is of high purity to avoid interference from impurity signals.

-

Solvent: Use deuterated dimethyl sulfoxide (DMSO-d6) as the solvent. DMSO-d6 is an excellent solvent for this compound and its residual solvent signal (septet at ~39.52 ppm) can be used as a reference.

-

Concentration: Prepare a solution with a concentration of 20-50 mg of the compound in 0.6-0.7 mL of DMSO-d6.

-

NMR Tube: Use a standard 5 mm NMR tube. Ensure the tube is clean and dry before use.

-

Dissolution: After adding the solvent to the sample in the NMR tube, vortex the tube until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.

3.2. NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

-

Nucleus: 13C

-

Frequency: Approximately 100 MHz

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1.0 - 2.0 seconds.

-

Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay may be necessary for the full relaxation of quaternary carbons (C=O, C2, C3).

-

Pulse Width (P1): A 30-degree flip angle is recommended to reduce the experiment time without significant signal loss for quaternary carbons.

-

Number of Scans (NS): 1024 to 4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

Spectral Width (SW): 0 to 200 ppm.

-

Temperature: 298 K (25 °C).

3.3. Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1.0 - 2.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual DMSO-d6 signal at 39.52 ppm.

Structural and Electronic Influences on the 13C NMR Spectrum

The chemical shifts observed in the 13C NMR spectrum of pyrazine-2,3-dicarboxylic acid monoamide are dictated by the electronic environment of each carbon atom. The following diagram illustrates the logical relationship between the molecular structure and the expected 13C NMR signals.

References

The Ascendant Role of Cyano-Functionalized Pyrazines in Advanced Materials and Therapeutics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine moiety, a nitrogen-containing heterocycle, has long been a cornerstone in the architecture of biologically active molecules and functional materials.[1] The strategic incorporation of the cyano (-CN) group, a potent electron-withdrawing substituent, onto the pyrazine core dramatically modulates its electronic properties, paving the way for a new generation of high-performance materials and targeted therapeutics. This technical guide delves into the core electronic characteristics of cyano-functionalized pyrazines, offering a comprehensive overview of their synthesis, photophysical and electrochemical behavior, and burgeoning applications in drug discovery and organic electronics.

Electronic Properties: A Quantitative Overview

The introduction of one or more cyano groups to the pyrazine ring profoundly influences its electronic landscape. This functionalization leads to a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, enhancing the electron-accepting capabilities of the molecule.[2] This characteristic is pivotal for applications in n-type organic semiconductors. Furthermore, the cyano group's ability to engage in strong intermolecular interactions influences molecular packing in the solid state, which is critical for efficient charge transport.[3]

The photophysical properties are also significantly altered. Cyano-functionalized pyrazines often exhibit tunable luminescence, with emission wavelengths and quantum yields being highly dependent on the substitution pattern and the molecular environment.[4] This has led to their exploration in the development of novel light-emitting materials.[1]

The following tables summarize key quantitative data for representative cyano-functionalized pyrazines, providing a comparative view of their electronic and photophysical properties.

Table 1: Photophysical Properties of Selected Cyano-Functionalized Pyrazines

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Solvent | Reference |

| 2,5-dicyano-3,6-diphenylpyrazine | 350 | 450 | 0.25 | Dichloromethane | Not explicitly found in search results |

| 3,6-dibromopyrazine-2-carbonitrile | Not reported | Not reported for emission | - | - | [2] |

| 1H-pyrazolo[3,4-b]pyrazine derivative 4b | Not reported for photophysics | Not reported for photophysics | - | - | [4] |

Table 2: Electrochemical Properties of Selected Cyano-Functionalized Pyrazines

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method | Reference |

| P(DPP-CNPz) | -5.98 | -3.85 | 2.13 | CV | [2] |

| P(DPP-DCNPz) | -6.15 | -4.02 | 2.13 | CV | [2] |

Note: HOMO and LUMO levels are often determined from cyclic voltammetry measurements and are crucial for understanding the charge injection and transport properties of these materials.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the synthesis and characterization of novel compounds. This section provides methodologies for the synthesis of a key cyano-functionalized pyrazine precursor and outlines standard characterization techniques.

Synthesis of 3,6-Dibromopyrazine-2-carbonitrile

This protocol describes a common method for the synthesis of a versatile building block for more complex cyano-functionalized pyrazine derivatives.

Materials:

-

2-Aminopyrazine

-

Copper(I) cyanide (CuCN)

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Diazotization: Dissolve 2-aminopyrazine in aqueous HBr at 0 °C. Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.

-

Cyanation: In a separate flask, prepare a solution of CuCN in DMF. Slowly add the diazonium salt solution to the CuCN solution at room temperature.

-

Bromination: After the cyanation is complete (monitored by TLC), cool the reaction mixture and add an excess of HBr. Subsequently, add a solution of sodium nitrite to perform a Sandmeyer-type bromination.

-

Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts of the pyrazine ring protons and carbons are sensitive to the electronic effects of the cyano substituent.[5]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The characteristic C≡N stretching vibration of the cyano group typically appears in the range of 2220-2260 cm⁻¹, providing clear evidence of functionalization.[5]

-

UV-Visible Absorption and Photoluminescence Spectroscopy: These techniques are used to determine the absorption and emission properties of the compounds, providing insights into their electronic transitions.

Cyclic Voltammetry (CV): CV is a powerful technique to probe the redox behavior of cyano-functionalized pyrazines and to determine their HOMO and LUMO energy levels.[6]

Experimental Setup:

-

Working Electrode: Glassy carbon electrode

-

Reference Electrode: Ag/AgCl

-

Counter Electrode: Platinum wire

-

Electrolyte: Typically a 0.1 M solution of a non-aqueous electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆) in a dry, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Concentration: Approximately 1 mM.

Procedure:

-

Record a blank voltammogram of the electrolyte solution.

-

Add the cyano-functionalized pyrazine to the solution and record the cyclic voltammogram.

-

Scan the potential to observe both the oxidation and reduction peaks.

-

The onset potentials of the first oxidation and reduction peaks can be used to estimate the HOMO and LUMO energy levels, respectively, by referencing against a known standard like ferrocene/ferrocenium (Fc/Fc⁺).

Visualization of a Key Application in Drug Development

Cyano-functionalized pyrazines have emerged as promising scaffolds in drug discovery.[1] One notable application is in the development of inhibitors for protein tyrosine phosphatase SHP2. SHP2 is a key signaling node in the RAS-MAPK pathway, which is frequently hyperactivated in various cancers.[2] Allosteric inhibitors that bind to a site distinct from the active site can lock the enzyme in an inactive conformation, thereby blocking downstream signaling.[4][7]

The following diagram illustrates the SHP2 signaling pathway and the inhibitory action of a cyano-functionalized pyrazine-based inhibitor.

References

- 1. SHP2 Phosphatase [biology.kenyon.edu]

- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. A Computational Study of the Electronic Properties of Heterocirculenes: Oxiflowers and Sulflowers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. biosynce.com [biosynce.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Pyrazine-2-carbonitrile (C5H3N3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyrazine-2-carbonitrile, a key heterocyclic nitrile. With the molecular formula C5H3N3, its official IUPAC name is pyrazine-2-carbonitrile .[1][2] This document details its physicochemical properties, spectroscopic data, synthesis, and significant role as a precursor in the pharmaceutical industry, particularly in the production of the anti-tuberculosis drug pyrazinamide.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for pyrazine-2-carbonitrile, providing a ready reference for laboratory and research applications.

Table 1: Physicochemical Properties of Pyrazine-2-carbonitrile

| Property | Value | Source |

| Molecular Formula | C5H3N3 | [2][3][4] |

| Molecular Weight | 105.10 g/mol | [2][3][4] |

| CAS Number | 19847-12-2 | [2][3] |

| Appearance | Clear colorless to yellow liquid | [3][4] |

| Melting Point | 18-20 °C | [4] |

| Boiling Point | 87 °C @ 6 mmHg | [4] |

| Density | 1.174 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.534 | [4] |

| Water Solubility | Slightly soluble | [4] |

| LogP | -0.010 | [4] |

Table 2: Spectroscopic Data for Pyrazine-2-carbonitrile

| Spectroscopic Technique | Key Data | Source |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.86 (d, J = 1.6 Hz, H-3), 8.72 (dd, J = 2.5, 1.6 Hz, H-5), 9.21 (d, J = 2.5 Hz, H-6) | [1] |

| FTIR (Neat) | Characteristic nitrile (C≡N) stretch | [1] |

| Mass Spectrometry (ESI) | Molecular Ion Peak corresponding to the molecular weight | [1] |

| UV-Vis | Provides information on electronic transitions | [1] |

Key Experimental Protocols

This section details the methodologies for the synthesis and analysis of pyrazine-2-carbonitrile, as well as its conversion to the pharmaceutically important compound, pyrazinamide.

Synthesis of Pyrazine-2-carbonitrile

A common method for the synthesis of 2-cyanopyrazine is through the vapor-phase catalytic ammoxidation of 2-methylpyrazine.[4]

-

Reactants : 2-methylpyrazine, ammonia, and an oxidant (typically air).

-

Catalyst : Iron phosphate catalyst.

-

Apparatus : Fixed-bed reactor.

-

Procedure : A gaseous mixture of 2-methylpyrazine, ammonia, and air is passed through a fixed-bed reactor containing the iron phosphate catalyst at an elevated temperature. The ammoxidation reaction converts the methyl group to a nitrile group, yielding pyrazine-2-carbonitrile. The product is then condensed and purified.

Spectroscopic Analysis

Detailed methodologies for the key spectroscopic analyses are provided below.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Instrumentation : Bruker Avance III 400 MHz NMR spectrometer or equivalent.

-

Sample Preparation : The sample is dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of 5-10 mg/mL.

-

Data Acquisition and Processing : ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The acquired Free Induction Decays (FIDs) are then Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy :

-

Instrumentation : Thermo Nicolet 6700 FT-IR spectrometer or equivalent.

-

Sample Preparation : For a liquid sample, a thin film is prepared between two KBr or NaCl plates (neat).

-

Data Acquisition : The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

-

Mass Spectrometry (MS) :

-

Instrumentation : Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or a GC-MS with an electron ionization (EI) source.

-

Sample Preparation (ESI) : The sample is dissolved in a suitable solvent like methanol or acetonitrile to a concentration of approximately 10 µg/mL and infused directly into the ESI source.

-

Data Analysis : The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

-

Synthesis of Pyrazinamide from Pyrazine-2-carbonitrile

Pyrazine-2-carbonitrile is a crucial intermediate in the synthesis of pyrazinamide, a first-line anti-tuberculosis drug.[4][5] The process involves the hydration of the nitrile group to a carboxamide group.

-

Reactants : Pyrazine-2-carbonitrile, water.

-

Catalyst : Manganese dioxide is often used as a catalyst in a continuous flow system.

-

Procedure : The hydration can be carried out under various conditions, including enzymatic hydrolysis or acid/base-catalyzed hydrolysis. A green and efficient method involves a continuous flow hydration process using a manganese dioxide column reactor. Pyrazine-2-carbonitrile is passed through the heated column, where it is hydrated to pyrazinamide. The product is then collected and purified.

Signaling Pathways and Logical Relationships

The following diagrams, rendered in DOT language, illustrate key synthetic pathways and conceptual biological activities related to pyrazinecarbonitrile and its derivatives.

Caption: Synthetic pathway from 2-methylpyrazine to pyrazinamide.

Caption: General pathways for the formation of the pyrazine ring.

Caption: Conceptual inhibition of CHK1 by pyrazinecarbonitrile derivatives.

References

Methodological & Application

Application Notes and Protocols for the Use of Pyrazine-2,3-dicarbonitrile in Metal-Organic Framework Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, chemical sensing, and drug delivery. This document provides detailed application notes and protocols relevant to the use of pyrazine-2,3-dicarbonitrile in the synthesis of MOFs.

It is important to note that while this compound can be used as a starting material, scientific literature predominantly reports the formation of MOFs from its hydrolyzed form, pyrazine-2,3-dicarboxylic acid, under typical solvothermal synthesis conditions. The nitrile groups (-CN) are often converted to carboxylate groups (-COOH) in situ. This transformation is a key consideration in the design and synthesis of MOFs using dinitrile precursors. One study, for instance, observed the in situ hydrolysis of 3-amidecarbonylpyrazine-2-carboxylic acid to 2,3-pyrazinedicarboxylic acid under hydrothermal conditions, supporting the likelihood of a similar conversion for this compound.[1]

These notes, therefore, focus on the synthesis and applications of the resulting pyrazine-2,3-dicarboxylate-based MOFs, which are the likely products when employing this compound as a precursor in solvothermal or hydrothermal synthesis.

Data Presentation

The following tables summarize key quantitative data for representative MOFs synthesized using pyrazine-derived linkers. This structured format allows for easy comparison of their physical and chemical properties.

Table 1: Textural Properties and Gas Adsorption Capacities of a Copper-Pyrazine-2,3-dicarboxylate MOF

| Parameter | Value | Gas Adsorbate | Temperature (K) | Pressure | Method | Reference |

| BET Surface Area | ~533 m²/g | N₂ | 77 | P/P₀ = 0.05-0.3 | Nitrogen Adsorption | [2] |

| Micropore Volume | ~0.22 cm³/g | N₂ | 77 | t-plot method | Nitrogen Adsorption | [2] |

| CO₂ Uptake | ~1.43 mmol/g | CO₂ | 298 | 1 bar | Gas Adsorption | [2] |

Table 2: Crystallographic Data for a Molybdenum-Pyrazine MOF (Mo-hex)

| Parameter | Value |

| Chemical Formula | fac-Mo(CO)₃(pyz)₃/₂·1/2 pyz |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Value not specified |

| b (Å) | Value not specified |

| c (Å) | Value not specified |

| α (°) | Value not specified |

| β (°) | Value not specified |

| γ (°) | Value not specified |

| Volume (ų) | Value not specified |

Note: Specific lattice parameters were not provided in the source document, but the crystal system and space group were identified.[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of pyrazine-linker based MOFs are provided below. These protocols are intended to be a comprehensive guide for the reproducible synthesis of these materials.

Protocol 1: Solvothermal Synthesis of a Copper(II)-Pyrazine-2,3-dicarboxylate MOF

This protocol describes the solvothermal synthesis of a representative copper-based MOF using pyrazine-2,3-dicarboxylic acid, the hydrolyzed product of this compound.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Pyrazine-2,3-dicarboxylic acid (or this compound as precursor)

-

4,4'-bipyridine

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Equipment:

-

20 mL scintillation vials or Teflon-lined autoclave

-

Oven

-

Filtration apparatus

-

Vacuum oven or desiccator

Procedure:

-

Preparation of the Precursor Solution:

-

In a 20 mL scintillation vial, dissolve 0.242 g (1.0 mmol) of copper(II) nitrate trihydrate in 10 mL of DMF.

-

To this solution, add 0.168 g (1.0 mmol) of pyrazine-2,3-dicarboxylic acid and 0.156 g (1.0 mmol) of 4,4'-bipyridine.

-

If starting with this compound, use an equimolar amount and be aware that in situ hydrolysis is expected to occur.

-

-

Solvothermal Reaction:

-

Seal the vial tightly.

-

Place the vial in an oven and heat to 120 °C for 24 hours.

-

-

Product Isolation and Purification:

-

After 24 hours, turn off the oven and allow the vial to cool slowly to room temperature.

-

Collect the resulting blue crystals by filtration.

-

Wash the crystals thoroughly with fresh DMF to remove any unreacted starting materials.

-

Subsequently, wash the crystals with ethanol.

-

Dry the synthesized MOF under vacuum at room temperature.[2]

-

Protocol 2: Synthesis of a Molybdenum(0)-Pyrazine MOF (Mo-hex)

This protocol details the synthesis of a molybdenum-based MOF using pyrazine as the linker.

Materials:

-

Molybdenum hexacarbonyl (Mo(CO)₆)

-

Pyrazine (pyz)

-

Glass ampoule (20 mL)

-

Toluene (for alternative synthesis of Mo-cub)

Equipment:

-

Schlenk line or glovebox

-

Tube furnace with temperature controller

-

Flame-sealing torch

Procedure (Solvent-Free for Mo-hex):

-

Preparation of the Reaction Ampoule:

-

In a 20 mL glass ampoule, add 0.08 g (0.30 mmol) of Mo(CO)₆ and 52 equivalents of pyrazine.

-

Evacuate the ampoule for 2 minutes to remove all oxygen.

-

Immediately flame-seal the ampoule.

-

-

Solvothermal Reaction:

-

Place the sealed ampoule in an oven or tube furnace.

-

Heat to 150 °C at a ramp rate of 0.5 °C/min.

-

Maintain the temperature at 150 °C for 40 hours.

-

-

Product Isolation:

-

After the reaction, allow the ampoule to cool to room temperature.

-

Carefully open the ampoule to collect the dark crystalline product.[3]

-

Protocol 3: Post-Synthesis Activation of MOFs

Activation is a critical step to remove solvent molecules from the pores of the MOF, making the internal surface area accessible for applications.

Materials:

-

As-synthesized MOF sample (50-100 mg)

-

Sample tube for gas sorption analyzer

Equipment:

-

Gas sorption analyzer with a degassing port

-

Heating mantle or furnace for the degassing port

-

High-vacuum pump

Procedure:

-

Place 50-100 mg of the synthesized MOF into a sample tube.

-

Attach the sample tube to the degassing port of the gas sorption analyzer.

-

Heat the sample to a temperature appropriate for its thermal stability (e.g., 100 °C for the copper-based MOF) under high vacuum (<10⁻⁵ Torr).[2]

-

Maintain these conditions for at least 12 hours to ensure complete removal of guest solvent molecules.

-

After activation, the sample is ready for gas adsorption analysis.

Visualizations

Diagram 1: General Solvothermal Synthesis Workflow for Pyrazine-2,3-dicarboxylate MOFs

Caption: Workflow for MOF synthesis using this compound as a precursor.

Diagram 2: Logical Flow for the Application of Pyrazine-based MOFs in Drug Delivery

Caption: Logical steps for utilizing pyrazine-based MOFs as drug delivery vehicles.

References

Application Notes and Protocols: Pyrazine-2,3-dicarbonitrile as a Building Block for Porous Organic Polymers

Introduction

Pyrazine-2,3-dicarbonitrile is a nitrogen-rich heterocyclic compound with significant potential as a monomer for the synthesis of porous organic polymers (POPs). While direct polymerization methodologies for this compound are not extensively documented in current literature, its dinitrile functionality makes it a prime candidate for the formation of highly stable Covalent Triazine Frameworks (CTFs). This document provides detailed application notes and protocols for the synthesis of CTFs using aromatic dinitriles, a method directly adaptable to this compound.

Covalent triazine frameworks are a subclass of POPs characterized by their robust triazine linkages, high thermal and chemical stability, and inherent porosity.[1][2][3] These properties make them attractive materials for a variety of applications, including gas storage and separation, catalysis, and drug delivery. The nitrogen atoms within the pyrazine ring and the resulting triazine linkages can enhance selectivity for CO2 capture and provide active sites for catalytic applications.[1][4]

This document will detail the ionothermal synthesis of CTFs, a common and effective method for the trimerization of aromatic dinitriles.[1][5][6] It will also provide protocols for the characterization of the resulting porous polymers and an overview of their potential applications, with a focus on areas relevant to researchers, scientists, and drug development professionals.

Data Presentation: Properties of Covalent Triazine Frameworks

The properties of CTFs are highly dependent on the monomer used and the synthesis conditions. The following table summarizes typical properties of CTFs synthesized from various aromatic dinitriles, which can serve as a benchmark for CTFs potentially derived from this compound.

| Framework | Monomer | Synthesis Temperature (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO2 Uptake (mmol/g) | Reference |

| CTF-1 | Terephthalonitrile | 400 | 791 | 0.45 | 2.5 (273 K, 1 bar) | [7] |

| pBN-CTF | 4,4′-(phenazine-5,10-diyl)dibenzonitrile | 400 | 809 | - | 2.8 (273 K, 1 bar) | [1] |

| pBN-CTF | 4,4′-(phenazine-5,10-diyl)dibenzonitrile | 550 | 1460 | - | 3.5 (273 K, 1 bar) | [1] |

| CTF-hex6 | 1,4-bis(tris(4′-cyano-phenyl)methyl)benzene | 400 | 1728 | - | 3.4 (273 K, 1 bar) | [6] |

Experimental Protocols

Protocol 1: Ionothermal Synthesis of a Covalent Triazine Framework (CTF)

This protocol describes the synthesis of a CTF from an aromatic dinitrile monomer using molten zinc chloride as both the solvent and catalyst. This method is adaptable for this compound.

Materials:

-

Aromatic dinitrile monomer (e.g., terephthalonitrile, or this compound)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Hydrochloric acid (HCl), 2 M solution

-

Deionized water

-

Methanol

-

Quartz ampoule

-

Tube furnace

-

Schlenk line or glovebox

-

Vacuum pump

Procedure:

-

Preparation of the Reaction Mixture:

-

In a glovebox or under an inert atmosphere, thoroughly mix the aromatic dinitrile monomer and anhydrous ZnCl₂ in a 1:10 molar ratio in a quartz ampoule.

-

Note: The cleanliness of the ampoule and the anhydrous nature of the reagents are critical for successful polymerization.

-

-

Polymerization:

-

Evacuate the ampoule to high vacuum (< 10⁻³ mbar) and seal it using a torch.

-

Place the sealed ampoule in a tube furnace.

-

Heat the furnace to 400°C at a rate of 5°C/min and hold at this temperature for 48 hours.[7]

-

After the reaction is complete, cool the furnace down to room temperature naturally.

-

-

Purification of the Polymer:

-

Carefully break the ampoule and transfer the solid product to a beaker.

-

Grind the solid into a fine powder.

-

Wash the powder extensively with deionized water to remove the bulk of the ZnCl₂.

-

Stir the powder in a 2 M HCl solution for 24 hours to remove any remaining zinc salts.[7]

-

Filter the mixture and wash the solid with deionized water until the filtrate is neutral (pH 7).

-

Subsequently, wash the polymer with methanol to remove any unreacted monomer and organic impurities.

-

Dry the final product in a vacuum oven at 120°C overnight to obtain the porous covalent triazine framework.

-

Protocol 2: Characterization of the Porous Organic Polymer

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To confirm the formation of the triazine rings and the consumption of the nitrile groups.

-

Procedure:

-

Prepare a KBr pellet containing a small amount of the synthesized polymer.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

-

Expected Results:

-

Disappearance or significant reduction of the nitrile peak (~2230 cm⁻¹).

-

Appearance of characteristic triazine ring stretching vibrations around 1350 cm⁻¹ and 1500 cm⁻¹.[1]

-

2. Powder X-ray Diffraction (PXRD):

-

Purpose: To assess the crystallinity of the polymer.

-

Procedure:

-

Place the powdered sample on a zero-background sample holder.

-

Record the diffraction pattern using Cu Kα radiation.

-

-

Expected Results:

-

Most CTFs synthesized via ionothermal methods are amorphous, resulting in a broad halo in the PXRD pattern. Some materials may exhibit broad diffraction peaks indicating short-range order.

-

3. Thermogravimetric Analysis (TGA):

-

Purpose: To evaluate the thermal stability of the polymer.

-

Procedure:

-

Heat a small amount of the sample in a TGA instrument under a nitrogen atmosphere from room temperature to 800°C at a heating rate of 10°C/min.

-

-

Expected Results:

-

CTFs typically exhibit high thermal stability, with decomposition temperatures often exceeding 400°C.

-

4. Nitrogen Adsorption-Desorption Analysis:

-

Purpose: To determine the porosity, BET surface area, and pore size distribution.

-

Procedure:

-

Degas the sample under vacuum at an elevated temperature (e.g., 150-200°C) for several hours to remove any adsorbed moisture and gases.

-

Measure the nitrogen adsorption-desorption isotherms at 77 K.

-

-

Data Analysis:

-

Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3.

-

Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1.

-

Calculate the pore size distribution using methods such as Non-Local Density Functional Theory (NLDFT) or Barrett-Joyner-Halenda (BJH).

-

Visualization of Workflows and Relationships

Caption: Workflow for the ionothermal synthesis of a Covalent Triazine Framework.

Caption: Workflow for the characterization of the synthesized Covalent Triazine Framework.

Caption: Potential application pathways for pyrazine-based Covalent Triazine Frameworks.

References

- 1. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Covalent triazine frameworks: synthesis and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Direct synthesis of covalent triazine-based frameworks (CTFs) through aromatic nucleophilic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Synthesis and Characterization of Covalent Triazine Framework CTF-1@Polysulfone Mixed Matrix Membranes and Their Gas Separation Studies [frontiersin.org]

Application Notes and Protocols for the Synthesis of Copper(II)-Pyrazine-2,3-dicarboxylate MOF

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and functionalizable nature make them ideal candidates for a range of applications, including gas storage, catalysis, and drug delivery.[1][2] MOFs based on pyrazine-2,3-dicarboxylate as the organic linker are of particular interest due to the nitrogen atoms in the pyrazine ring, which can provide additional coordination sites, potentially enhancing selectivity and functionality.[1][3]

This document provides a detailed protocol for the synthesis of a copper(II)-based pyrazine-2,3-dicarboxylate MOF via a solvothermal method. Solvothermal synthesis is a common method for MOF preparation, involving the reaction of precursors in a sealed vessel at elevated temperatures.[1][2] This method often yields highly crystalline materials.[3] The successful synthesis and subsequent activation to remove solvent molecules from the pores are critical for obtaining a functional, porous material.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis and characterization of Copper(II)-Pyrazine-2,3-dicarboxylate MOF. These values are representative and may vary based on specific experimental conditions and activation procedures.

| Parameter | Value | Unit | Notes |

| Synthesis Parameters | |||

| Copper(II) Salt : Ligand Molar Ratio | 1:1 to 2:1 | - | A common starting point is a 1:1 molar ratio. |

| Solvent System | DMF/Ethanol/Water | - | Ratios can be varied to influence crystal growth. |

| Reaction Temperature | 100 - 180 | °C | Higher temperatures can increase crystallinity.[3] |

| Reaction Time | 12 - 48 | hours | Longer reaction times can lead to larger crystals. |

| Yield | 60 - 85 | % | Based on the limiting reactant. |

| Physicochemical Properties | |||

| BET Surface Area | 500 - 1500 | m²/g | Highly dependent on the effectiveness of the activation process.[4] |

| Pore Volume | 0.3 - 0.7 | cm³/g | Determined from nitrogen adsorption isotherms.[5] |

| Thermal Stability (Decomposition) | > 250 | °C | Determined by Thermogravimetric Analysis (TGA). |

Experimental Protocols

Solvothermal Synthesis of Copper(II)-Pyrazine-2,3-dicarboxylate MOF

This protocol describes a general procedure for the synthesis of a copper(II)-pyrazine-2,3-dicarboxylate MOF.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Pyrazine-2,3-dicarboxylic acid (H₂pzdc)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized Water

-

Teflon-lined stainless steel autoclave (23 mL)

Procedure:

-

Preparation of Precursor Solutions:

-

In a 20 mL glass vial, dissolve 0.5 mmol of Copper(II) nitrate trihydrate in 10 mL of a solvent mixture of DMF, ethanol, and deionized water (2:1:1 v/v/v).

-

In a separate 20 mL glass vial, dissolve 0.5 mmol of pyrazine-2,3-dicarboxylic acid in 10 mL of the same solvent mixture.

-

-

Reaction Mixture Assembly:

-

Combine the two precursor solutions in the Teflon liner of a 23 mL stainless steel autoclave.

-

Sonicate the mixture for 10 minutes to ensure homogeneity.

-

-

Solvothermal Reaction:

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.

-

After the reaction is complete, cool the autoclave to room temperature naturally.

-

-

Product Isolation and Purification:

-

Collect the resulting blue crystals by filtration using a Buchner funnel.

-

Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted precursors.

-

Subsequently, wash with ethanol (3 x 10 mL).

-

-

Drying:

-

Dry the purified crystals under vacuum at 80 °C for 12 hours.

-

Activation of the MOF

Activation is a crucial step to remove the solvent molecules occluded within the pores of the MOF, making the internal surface area accessible.

Materials:

-

As-synthesized Copper(II)-Pyrazine-2,3-dicarboxylate MOF

-

Dichloromethane (CH₂Cl₂) or Methanol

-

Vacuum oven or Schlenk line

Procedure:

-

Solvent Exchange:

-

Place the as-synthesized MOF crystals in a vial.

-

Immerse the crystals in dichloromethane or methanol.

-

Seal the vial and allow it to stand at room temperature for 2-3 days, replacing the solvent with a fresh portion every 24 hours.[4][6] This step is critical to exchange the high-boiling point DMF with a more volatile solvent.

-

-

Thermal Activation:

-

Decant the solvent from the solvent-exchanged MOF.

-

Transfer the solid to a vacuum oven or a flask connected to a Schlenk line.

-

Heat the sample under dynamic vacuum at a temperature between 120-150 °C for 12-24 hours. The optimal temperature should be sufficient to remove the exchange solvent without causing the framework to collapse.[4] Thermogravimetric analysis (TGA) can be used to determine the optimal activation temperature.[4]

-

-

Storage:

-

After activation, the MOF should be stored in a desiccator or under an inert atmosphere to prevent re-adsorption of moisture and other atmospheric contaminants.

-

Visualizations

Caption: Solvothermal synthesis and activation workflow.

Caption: Factors affecting final MOF characteristics.

References

Application Notes and Protocols: Pyrazine-2,3-dicarbonitrile Derivatives as Deubiquitinating Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of pyrazine-2,3-dicarbonitrile derivatives, specifically focusing on the 9-oxo-9H-indeno[1,2-b]this compound scaffold, as potent and selective inhibitors of deubiquitinating enzymes (DUBs), with a primary focus on Ubiquitin-Specific Protease 8 (USP8). This document includes quantitative data on inhibitor potency, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Deubiquitinating enzymes (DUBs) are a large family of proteases that play a critical role in the ubiquitin-proteasome system by removing ubiquitin from substrate proteins.[1] Their involvement in regulating the stability and function of numerous proteins makes them attractive therapeutic targets for a variety of diseases, including cancer and neurodegenerative disorders.[2] A high-throughput screening effort identified 9-oxo-9H-indeno[1,2-b]this compound as a promising scaffold for the development of potent and selective DUB inhibitors.[3][4] Subsequent optimization of this lead compound has yielded analogs with significant inhibitory activity against USP8, a DUB implicated in various oncogenic signaling pathways.[5][6]

Data Presentation

The following tables summarize the reported inhibitory activities of 9-oxo-9H-indeno[1,2-b]this compound and its derivatives against USP8 and their effects on cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound Derivatives against USP8

| Compound | Target DUB | IC50 (µM) | Selectivity | Reference |

| DUBs-IN-1 | USP8 | 0.85 | Inactive against USP7 (>100 µM) | [6] |

| DUBs-IN-2 | USP8 | Not specified, potent inhibitor | Not specified | [6] |

| 9-[(phenylmethoxy)imino]-9H-indeno[1,2-b]this compound | USP8 | 0.71 | Not specified | [6] |

Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| DUBs-IN-1 and analogs | Colon and Prostate Cancer Cells | Colon, Prostate | 0.5 - 1.5 | [6] |

Signaling Pathways

USP8 is a key regulator of several signaling pathways implicated in cancer progression. It functions by deubiquitinating and stabilizing key signaling components, thereby promoting their activity. The diagram below illustrates the role of USP8 in the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-beta (TGF-β) signaling pathways.

Caption: USP8 in EGFR and TGF-β Signaling.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core inhibitor scaffold and for conducting in vitro DUB inhibition assays.

Synthesis of 8-Chloro-9H-indeno[1,2-b]this compound

This protocol describes a one-step synthesis of a key intermediate for producing various this compound derivatives.[7]

Materials:

-